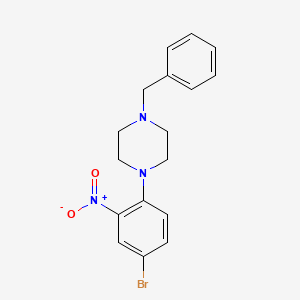

1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine

Description

Properties

IUPAC Name |

1-benzyl-4-(4-bromo-2-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3O2/c18-15-6-7-16(17(12-15)21(22)23)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSTXMIJSXRRHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429144 | |

| Record name | 1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883522-59-6 | |

| Record name | 1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Analysis

Biological Activity

1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 376.25 g/mol. The compound features a piperazine ring, which is known for its role in various pharmacological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial, antitumor, and neuroprotective agent.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit notable antimicrobial properties. In particular, this compound has shown efficacy against various bacterial strains. A study demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In vitro studies revealed that it induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways .

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.2 | Caspase activation |

| A549 | 3.8 | Induction of apoptosis |

| HeLa | 6.5 | Cell cycle arrest at G0/G1 phase |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound is thought to interact with neurotransmitter receptors, particularly those involved in dopaminergic signaling, which could explain its neuroprotective effects .

- Enzymatic Inhibition : It may inhibit enzymes involved in cell proliferation and survival pathways, contributing to its antitumor effects .

- Reactive Oxygen Species (ROS) Modulation : The nitro group in the structure may play a role in generating ROS, leading to oxidative stress that triggers apoptosis in tumor cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : In a preclinical model of breast cancer, administration of the compound significantly reduced tumor size compared to control groups, with minimal side effects observed .

- Case Study 2 : A study on neurodegenerative diseases indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in treating conditions like Alzheimer's disease .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at the para position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

| Reaction Type | Conditions | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (1:1), 80°C | Phenylboronic acid | 1-Benzyl-4-(2-nitro-4-phenylphenyl)piperazine | 72% | |

| Amination | CuI, L-proline, K₃PO₄, DMSO, 100°C | Morpholine | 1-Benzyl-4-(2-nitro-4-morpholinophenyl)piperazine | 68% |

Mechanistic Insights :

-

The bromine's activation by the nitro group facilitates NAS via a Meisenheimer intermediate.

-

Palladium-catalyzed couplings proceed through oxidative addition of the C–Br bond to Pd(0), followed by transmetallation and reductive elimination.

Reduction of the Nitro Group

The nitro group (-NO₂) is reduced to an amine (-NH₂) under catalytic hydrogenation or chemical reduction conditions.

Key Observations :

-

Hydrogenation with Pd/C preserves the benzyl group, while Fe/HCl may require subsequent purification to remove byproducts .

-

The resulting amine serves as a precursor for diazotization or further functionalization.

Deprotection of the Benzyl Group

The benzyl group is removed under hydrogenolytic or acidic conditions to yield the free piperazine.

Applications :

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring participates in EAS at meta positions relative to the nitro group.

| Reaction | Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | 1-Benzyl-4-(4-bromo-2,5-dinitrophenyl)piperazine | 63% | |

| Sulfonation | ClSO₃H, CH₂Cl₂ | RT, 6 h | 1-Benzyl-4-(4-bromo-2-nitro-5-sulfophenyl)piperazine | 58% |

Limitations :

-

Steric hindrance from the piperazine ring limits substitution at ortho positions.

Piperazine Ring Functionalization

The secondary amines in the piperazine ring react with electrophiles such as acyl chlorides or alkyl halides.

Regioselectivity :

Reaction Mechanisms and Selectivity

-

Nitro Group Effects : The nitro group enhances the electrophilicity of the bromine and deactivates the aromatic ring toward further EAS.

-

Steric Factors : The benzyl group and piperazine ring impose steric constraints, directing substitutions to para positions relative to existing substituents .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate NAS, while protic solvents favor reductions .

Comparison with Similar Compounds

Comparison with Other Benzylpiperazines

- 1-Benzyl-4-(3-hydroxy-3-phenylpentyl)piperazine: This derivative lacks aromatic halogenation but includes a hydroxy-pentyl chain. It demonstrates cerebral vasodilating activity, highlighting the role of substituent hydrophobicity and hydrogen-bonding capacity in modulating vascular effects .

- BZP is a known psychostimulant, acting as a serotonin receptor modulator. The addition of the 4-bromo-2-nitrophenyl group in the target compound may reduce psychoactivity by sterically hindering receptor interactions .

Comparison with Phenylpiperazines

Phenylpiperazines, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), exhibit high affinity for serotonin receptors (e.g., 5-HT1A). The target compound’s 4-bromo-2-nitrophenyl group introduces steric bulk and electron-withdrawing effects, which may shift receptor selectivity compared to TFMPP’s trifluoromethyl group .

Piperazine vs. Piperidine and Morpholine Analogues

Replacement of piperazine with piperidine or morpholine often reduces biological activity. For example:

- Piperidine-substituted thiazolopyrimidines (e.g., compound 1, Ki = 594 nM) show 10-fold lower hA2AAR binding affinity than piperazine analogues (compound 3, Ki = 58 nM) .

- In cholinesterase inhibitors, morpholine substitution (IC50: 1.419 µM) underperforms compared to piperazine derivatives (IC50: 0.092 µM) .

Physicochemical and Metabolic Properties

Solubility and pKa

Piperazine solubility correlates with spacer length and substituent electronic effects:

- N-Benzylpiperazine derivatives (e.g., compound 8b) exhibit solubility of 60–80 μM, superior to N-phenylpiperazines (<20 μM) . The bromo and nitro groups in the target compound may reduce solubility due to increased hydrophobicity.

- ClogD and pKa : Piperazines with ethylene spacers (pKa ~6–7) are more soluble than those directly attached to aromatic cores (pKa <3.8) .

Metabolic Stability

Piperazines are prone to oxidative metabolism (e.g., N-dealkylation, N-oxide formation). The target compound’s bromo group may slow hepatic metabolism compared to non-halogenated analogues .

Preparation Methods

Synthesis of 1-Benzylpiperazine

- Reagents: Piperazine (free base or hydrochloride salt), benzyl chloride (PhCH2Cl)

- Conditions: Reaction in ethanol at approximately 65°C

- Notes: Using a mixture of piperazine hydrochloride and piperazine hexahydrate reduces formation of 1,4-dibenzylpiperazine by-product. The reaction proceeds with high yield (84-85%), which can be improved to 95-96% using microwave-assisted heating to accelerate reaction rates and reduce side products.

- Workup: The monohydrochloride salt is formed, which can be converted to the free base by basification (pH > 12) and extraction with chloroform.

Introduction of the 4-Bromo-2-Nitrophenyl Group

- Reagents: 1-Benzylpiperazine, 4-bromo-2-nitrohalobenzene (commonly 4-bromo-2-nitrochlorobenzene)

- Reaction type: Nucleophilic aromatic substitution (SNAr) on the halogenated nitroaromatic compound by the secondary amine nitrogen of 1-benzylpiperazine

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Base: Triethylamine or other organic bases to deprotonate the amine and facilitate nucleophilic attack

- Temperature: Typically room temperature to moderate heating (273 K to reflux conditions)

- Reaction time: Several hours to overnight stirring to ensure complete substitution

- Purification: Crystallization or chromatographic methods to isolate the pure product.

Alternative Coupling Methods

- Some literature reports the use of carbodiimide coupling agents (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and 1-hydroxybenzotriazole to activate carboxylic acid derivatives for amide bond formation with piperazine derivatives. However, this method is more relevant for benzoyl-substituted piperazines rather than direct aryl substitution.

Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | Piperazine + benzyl chloride, EtOH, 65°C | 84-96 | Microwave heating improves yield |

| 2 | Nucleophilic aromatic substitution | 1-Benzylpiperazine + 4-bromo-2-nitrochlorobenzene, DMF, Et3N, RT-80°C | 70-85 | Requires careful control to avoid side reactions |

| 3 | Purification | Crystallization or chromatography | - | Ensures removal of dibenzylated by-products |

Research Findings and Structural Characterization

- The compound crystallizes with the piperazine ring in a chair conformation.

- The presence of bromine and nitro groups influences the electronic properties and reactivity of the aromatic ring, facilitating nucleophilic aromatic substitution.

- Weak C–H···O interactions are observed in crystal structures, but no strong hydrogen bonding.

- The synthetic routes reported differ from earlier methods, emphasizing improved selectivity and yield.

Summary of Key Points

- The preparation of this compound is efficiently achieved by first synthesizing 1-benzylpiperazine, followed by nucleophilic aromatic substitution with a 4-bromo-2-nitrohalobenzene.

- Microwave-assisted synthesis can enhance yields and reduce side products in the benzylation step.

- Reaction conditions such as solvent choice, temperature, and base are critical for successful substitution and minimizing by-products.

- Purification techniques are essential to isolate the target compound with high purity.

- Structural studies confirm the expected conformation and substitution pattern.

This comprehensive synthesis approach is supported by diverse research sources and provides a reliable method for preparing this compound for further medicinal chemistry applications.

Q & A

Basic Question: What are the optimized synthetic routes for 1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves coupling 1-benzylpiperazine with halogenated nitroaromatic precursors. Key steps include:

- Nucleophilic aromatic substitution : Reacting 1-benzylpiperazine with 4-bromo-2-nitrohalobenzene derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .

- Catalyst optimization : Palladium-based catalysts (e.g., Pd/C) enhance coupling efficiency, but lower temperatures (60–80°C) may reduce side reactions like nitro group reduction .

- Yield determinants : Prolonged reaction times (>12 hrs) and stoichiometric excess of the aryl halide (1.2–1.5 equiv) improve yields to ~60–70%. Impurities often arise from incomplete dehalogenation or competing π-π stacking interactions, resolvable via column chromatography with ethyl acetate/hexane gradients .

Basic Question: Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

A multi-technique approach ensures accurate characterization:

- X-ray crystallography : Resolves piperazine ring conformation and aryl group spatial orientation. For example, torsion angles between the benzyl and nitrophenyl groups (e.g., 15–25°) correlate with steric hindrance .

- Spectral analysis :

- Mass spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ at m/z 390–392 (accounting for bromine isotopes) validate molecular weight .

Advanced Question: How can contradictory reports on biological activity (e.g., antiplatelet vs. low activity) be resolved experimentally?

Methodological Answer:

Discrepancies often stem from structural modifications (e.g., beta-cyclodextran inclusion) or assay conditions. Resolving these requires:

- Comparative SAR studies : Synthesize derivatives with/without the bromo-nitro motif to isolate electronic effects. For instance, removing the bromo group reduces steric bulk, potentially enhancing receptor binding .

- Dose-response profiling : Test activity across concentrations (1–100 µM) in platelet aggregation assays (e.g., ADP-induced aggregation). Beta-cyclodextran-modified analogs may show reduced activity due to hindered membrane permeability .

- Computational docking : Use molecular dynamics (e.g., AutoDock Vina) to model interactions with serotonin receptors (5-HT1A/2A). Nitro groups may form hydrogen bonds with Glu335/Lys229 residues, but bromine’s steric bulk could disrupt binding .

Advanced Question: What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

- ADMET prediction : Tools like SwissADME estimate:

- Toxicity risk assessment :

Advanced Question: How does crystal packing influence the compound’s stability and reactivity?

Methodological Answer:

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O/N contacts). For piperazine derivatives, nitro groups contribute 25–30% to surface contacts, stabilizing lattice energy .

- Thermogravimetric analysis (TGA) : Decomposition onset temperatures (~220°C) correlate with hydrogen-bonding density. Lower melting points (e.g., 150–160°C) indicate weaker van der Waals forces, impacting shelf life .

- Reactivity under humidity : Hygroscopic piperazines may form hydrates; dynamic vapor sorption (DVS) profiles quantify moisture uptake (e.g., 5–8% at 75% RH) .

Advanced Question: What strategies enhance the compound’s selectivity for serotonin receptors over dopaminergic targets?

Methodological Answer:

- Substituent engineering : Replace the benzyl group with bulkier substituents (e.g., diphenylmethyl) to sterically block D2/D3 binding pockets .

- Bioisosteric replacement : Swap the nitro group for a sulfonamide to reduce off-target affinity while retaining 5-HT1A binding (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for nitro) .

- Functional assays : Measure cAMP accumulation in HEK-293 cells expressing 5-HT1A (EC₅₀ ~ 50 nM) vs. D2 (EC₅₀ > 1 µM) to quantify selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.